![molecular formula C18H19N3O3 B2719324 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 339012-90-7](/img/structure/B2719324.png)
3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime, also known as MMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMH is a hydrazone derivative that has been synthesized through a variety of methods, and its unique chemical structure has led to its investigation in areas such as medicinal chemistry, drug discovery, and materials science.
Scientific Research Applications
Novel Routes to Diverse Chemical Compounds
- 2-Arylhydrazono-3-oxopropanals, including compounds similar to 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime, are used in the synthesis of various chemical structures. They react with hydroxylamine hydrochloride to yield corresponding oximes, which can be cyclized into isoxazoles or converted into 2-arylhydrazono-3-oxonitriles. This diversity in product formation offers a novel route to a wide range of chemical compounds (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Antimicrobial Activity
- Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, 4-(2-Methoxy-5-methylphenyl)-1-(substituted benzal) thiosemicarbazides and related compounds showed significant growth inhibiting activity against various microbes including Mycobacterium tuberculosis (Hirpara, Parekh, & Parekh, 2003).
Applications in Polymer Science
- In the field of polymer science, related compounds, such as poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) have been studied as promising semiconducting polymers for organic electrochemical transistors. This research indicates potential applications in electronic devices and sensors (Flagg, Bischak, Onorato, Rashid, Luscombe, & Ginger, 2019).
Chemical Synthesis and Characterization
- In chemical synthesis, these compounds exhibit characteristic tautomeric equilibria, which are significant for understanding their chemical behavior and potential applications in various chemical reactions and product formations (Kurasawa, Muramatsu, Yamazaki, Tajima, Okamoto, & Takada, 1986).
Antioxidant Properties
- Oximes, similar to this compound, have been studied for their antioxidant properties. These compounds have demonstrated potential in decreasing lipid peroxidation, indicating their usefulness in exploring new antioxidant compounds (Puntel, Gubert, Peres, Bresolin, Rocha, Pereira, Carratu, & Soares, 2008).
properties
IUPAC Name |
(2E,3E)-3-methoxyimino-1-(4-methoxyphenyl)-2-[(4-methylphenyl)hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-4-8-15(9-5-13)20-21-17(12-19-24-3)18(22)14-6-10-16(23-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUFWUWWYIVHBO-YKTCLATHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)
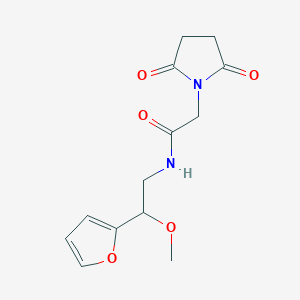
![(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2719250.png)
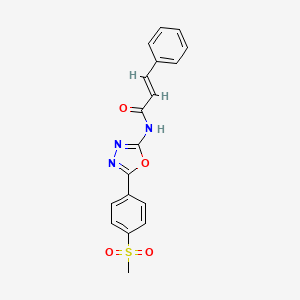
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2719252.png)
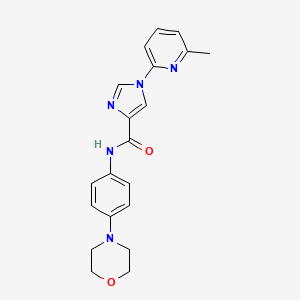

![2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2719257.png)
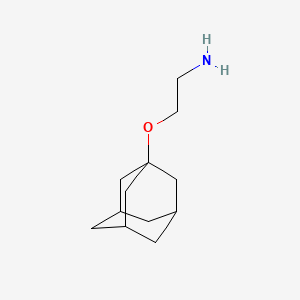
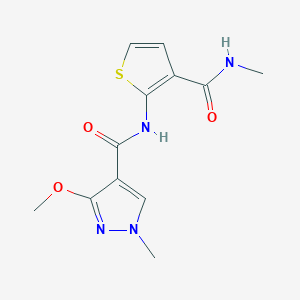


![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2719264.png)